![molecular formula C9H11Cl2NO B3269384 1-(3-Aminopropoxy)-2,4-dichlorobenzene CAS No. 50911-63-2](/img/structure/B3269384.png)
1-(3-Aminopropoxy)-2,4-dichlorobenzene
Overview
Description
1-(3-Aminopropoxy)-2,4-dichlorobenzene is an organic compound characterized by the presence of an aminopropoxy group attached to a dichlorobenzene ring
Mechanism of Action
Target of Action
The compound 1-(3-Aminopropoxy)-2,4-dichlorobenzene is structurally similar to Prexasertib , a small molecule checkpoint kinase inhibitor. The primary targets of this compound are likely to be CHEK1 and CHEK2 , which play crucial roles in DNA damage response and cell cycle regulation .
Mode of Action
The compound’s interaction with its targets leads to the induction of DNA double-strand breaks , resulting in apoptosis . This means that the compound interferes with the normal functioning of the cell cycle, leading to cell death .
Biochemical Pathways
The compound may affect the polyamine biosynthetic pathway , which is very active during the growth of various cancer cells . By interacting with this pathway, the compound could potentially inhibit cellular proliferation .
Pharmacokinetics
For instance, therapeutic peptides, which are similar in size, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
The molecular and cellular effects of the compound’s action would likely include the induction of DNA double-strand breaks and subsequent apoptosis . This could lead to a decrease in the proliferation of cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness could be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropoxy)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 3-bromopropylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2,4-dichlorophenol is replaced by the aminopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropoxy)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The aminopropoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(3-Aminopropoxy)-2,4-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropoxy)-4-chlorobenzene
- 1-(3-Aminopropoxy)-2,6-dichlorobenzene
- 1-(3-Aminopropoxy)-3,5-dichlorobenzene
Uniqueness
1-(3-Aminopropoxy)-2,4-dichlorobenzene is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Biological Activity
1-(3-Aminopropoxy)-2,4-dichlorobenzene is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and toxicology. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dichlorobenzene ring substituted with an aminopropoxy group. Its structural similarity to other compounds, such as Prexasertib, suggests potential interactions with specific biological targets.
Target Interaction
The compound primarily interacts with CHEK1 and CHEK2 proteins, which are critical in the cellular response to DNA damage. This interaction leads to the induction of DNA double-strand breaks , thereby triggering apoptosis in affected cells.
Biochemical Pathways
Research indicates that this compound may affect the polyamine biosynthetic pathway , which is known to be highly active during the proliferation of various cancer cells. This effect could potentially inhibit tumor growth by disrupting essential cellular processes.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it may undergo extensive proteolytic cleavage similar to therapeutic peptides, leading to short plasma half-lives. This characteristic could influence its efficacy as a therapeutic agent.
Toxicological Studies
Toxicological evaluations have demonstrated that exposure to high concentrations can lead to irritation of the respiratory tract and other systemic effects. Chronic exposure has been linked to behavioral changes and hematological alterations in animal models . However, studies on genotoxicity have produced mixed results, indicating that while some effects are observed in animal models, they may not be directly translatable to human risks due to metabolic differences .
Anticancer Activity
A series of studies have explored the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines through its action on DNA repair pathways.
- Animal models showed reduced tumor growth when treated with the compound, supporting its potential as an anticancer agent.
Environmental Impact
The compound's persistence in the environment has also been studied. It remains detectable in various environmental matrices long after application, raising concerns about its ecological impact and potential bioaccumulation .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIPBKNAFAQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286855 | |
Record name | 3-(2,4-Dichlorophenoxy)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50911-63-2 | |
Record name | 3-(2,4-Dichlorophenoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50911-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-Dichlorophenoxy)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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